UPGL00004

Description

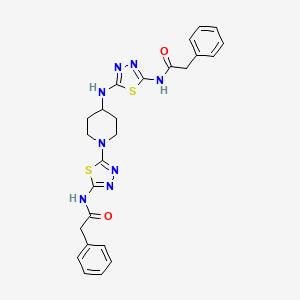

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYCNTHLPRENBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UPGL00004

For Researchers, Scientists, and Drug Development Professionals

Abstract

UPGL00004 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism. By binding to an allosteric site, this compound stabilizes the inactive tetrameric conformation of GAC, thereby preventing its catalytic activity. This inhibition of GAC blocks the conversion of glutamine to glutamate, a critical step for anaplerosis and the tricarboxylic acid (TCA) cycle in many cancer cells. Consequently, this compound disrupts cancer cell metabolism, leading to decreased proliferation. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, and details the experimental protocols used to elucidate its function.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, a phenomenon famously described as the Warburg effect.[1] This metabolic reprogramming often leads to an increased dependence on glutamine, a state known as "glutamine addiction."[1][2] Glutaminase C (GAC), an isoform of the enzyme glutaminase (GLS1), is a critical gatekeeper in glutamine metabolism, catalyzing the hydrolysis of glutamine to glutamate.[1][3] Glutamate can then be converted to α-ketoglutarate to fuel the TCA cycle, or it can be used for the synthesis of other essential molecules.[4] Due to its pivotal role in cancer cell metabolism, GAC has emerged as a promising therapeutic target.

This compound is a novel small molecule inhibitor of GAC that has demonstrated significant anti-proliferative effects in various cancer models.[2][3] It belongs to a class of allosteric inhibitors that bind to a site distinct from the active site, offering a potential for high selectivity and reduced off-target effects.

Mechanism of Action

Allosteric Inhibition of Glutaminase C

This compound functions as a potent allosteric inhibitor of GAC.[1][2][5] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric pocket at the dimer-dimer interface of the GAC tetramer.[4] This binding event stabilizes GAC in an inactive conformation, preventing the conformational changes required for catalytic activity.[3] Specifically, it locks the enzyme in an inactive tetrameric state, thereby inhibiting the hydrolysis of glutamine to glutamate.[2]

The allosteric nature of this compound's interaction with GAC has been confirmed through X-ray crystallography studies, which show that it occupies the same binding site as other known allosteric GAC inhibitors like BPTES and CB-839.[6][7]

Disruption of Cancer Cell Metabolism

By inhibiting GAC, this compound effectively cuts off a major source of fuel and building blocks for cancer cells. The reduction in glutamate levels leads to decreased anaplerosis, which is the replenishment of TCA cycle intermediates.[3] This metabolic disruption ultimately results in the inhibition of cancer cell proliferation and, in some cases, cell death.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and binding affinities.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for GAC | 29 nM | Recombinant human GAC, phosphate-stimulated | [1][2][5] |

| Kd for GAC | 27 nM | Fluorescence quenching of GAC(F327W) mutant | [5][6] |

| Table 1: Biochemical Potency of this compound against GAC |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 70 | [1][5] |

| HS578T | Triple-Negative Breast Cancer | 129 | [1][5] |

| TSE | Triple-Negative Breast Cancer | 262 | [1][5] |

| Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines |

Experimental Protocols

The following sections detail the methodologies used in the key experiments to characterize the mechanism of action of this compound.

Recombinant GAC Activity Assay

This assay measures the enzymatic activity of recombinant GAC in the presence of inhibitors.

Methodology:

-

Enzyme Preparation: 50 nM of recombinant human GAC is prepared in the assay buffer.

-

Inhibitor Treatment: The enzyme is treated with varying concentrations of this compound or a vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of glutamine. The reaction is stimulated by the presence of inorganic phosphate.

-

Detection: The production of glutamate is measured over time using a coupled enzymatic assay that results in a colorimetric or fluorescent readout.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Direct Binding Assay (Fluorescence Quenching)

This assay directly measures the binding of this compound to GAC.

Methodology:

-

Protein Preparation: A GAC mutant with a tryptophan residue introduced at position 327 (GAC(F327W)) is used. This provides a fluorescent signal for monitoring binding. 100 nM of the purified GAC(F327W) mutant is used.

-

Titration: Increasing concentrations of this compound are added to the GAC(F327W) solution.

-

Fluorescence Measurement: The tryptophan fluorescence emission is measured after each addition of the inhibitor. The binding of this compound quenches the intrinsic tryptophan fluorescence.

-

Data Analysis: The fluorescence quenching data is fit to a bimolecular interaction equation to determine the dissociation constant (Kd).

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound, alone and in combination with other agents, has been evaluated in vivo.

Methodology:

-

Model System: A patient-derived tumor graft model of triple-negative breast cancer is established in immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (1 mg/kg body weight) and/or Bevacizumab (2.5 mg/kg body weight) via intraperitoneal injection.[5]

-

Monitoring: Tumor size is measured regularly throughout the course of the treatment.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumor volumes are compared across treatment groups.

The combination of this compound and Bevacizumab has been shown to completely prevent any detectable increase in tumor size in this model.[1][5]

Conclusion

This compound is a potent and selective allosteric inhibitor of GAC with a well-defined mechanism of action. By targeting the metabolic vulnerability of cancer cells, it represents a promising therapeutic agent, particularly for glutamine-addicted tumors. The in vitro and in vivo data strongly support its continued development as an anti-cancer therapeutic. Further research will likely focus on exploring its efficacy in a broader range of cancer types and in combination with other targeted therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UPGL00004 (CAS number 1890169-95-5): A Potent Allosteric Inhibitor of Glutaminase C

For Researchers, Scientists, and Drug Development Professionals

Abstract

UPGL00004 is a potent and selective allosteric inhibitor of glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and biological activity. Detailed experimental protocols for key assays are provided, along with a summary of its quantitative effects on cancer cells. Signaling pathway and experimental workflow diagrams are included to visually represent its mechanism and application in research.

Chemical and Physical Properties

This compound, with CAS number 1890169-95-5, is a small molecule inhibitor of GAC.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1890169-95-5 |

| Synonyms | UPGL-00004, UPGL 00004 |

| IUPAC Name | 2-Phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide[1] |

| Molecular Formula | C25H26N8O2S2[1] |

| Molecular Weight | 534.66 g/mol [1] |

| Appearance | Off-white to gray solid[2] |

| Solubility | DMSO: 125 mg/mL (233.79 mM)[2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[2] |

Mechanism of Action

This compound is an allosteric inhibitor of glutaminase C (GAC), a splice variant of the GLS1 gene.[1][4] GAC is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in the metabolic reprogramming of many cancer cells, often referred to as "glutamine addiction".[1][4][5]

The mechanism of inhibition involves this compound binding to an allosteric site at the dimer-dimer interface of the GAC tetramer.[1][5] This binding stabilizes GAC in an inactive conformation, preventing the enzyme's catalytic tetramerization and thereby reducing the conversion of glutamine to glutamate.[1] This mode of action is similar to other well-characterized GAC inhibitors like BPTES and CB-839.[4][6]

Biological Activity

In Vitro Activity

This compound is a potent inhibitor of GAC with a reported IC50 of 29 nM and a dissociation constant (Kd) of 27 nM.[2][3] It demonstrates strong anti-proliferative effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.[2][4]

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 70[2][4] |

| HS578T | Triple-Negative Breast Cancer | 129[2][4] |

| TSE | Triple-Negative Breast Cancer | 262[4] |

In Vivo Activity

In vivo studies have demonstrated the anti-tumor efficacy of this compound. In a patient-derived xenograft (PDX) model of triple-negative breast cancer, the combination of this compound (1 mg/kg, intraperitoneal injection) with the anti-VEGF antibody bevacizumab (2.5 mg/kg) resulted in the complete prevention of any detectable increase in tumor size.[2]

Signaling Pathway

The following diagram illustrates the central role of GAC in cancer cell metabolism and the inhibitory effect of this compound.

Experimental Protocols

Recombinant GAC Inhibition Assay

This protocol is adapted from the methods described in Huang Q, et al. J Biol Chem. 2018.[7]

-

Reagents:

-

Recombinant human GAC enzyme.

-

This compound stock solution in DMSO.

-

Assay buffer: 50 mM Tris-HCl (pH 8.6), 0.2 mM EDTA.

-

L-glutamine solution.

-

Coupled enzyme system: Glutamate dehydrogenase (GDH), NAD+.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 nM of recombinant GAC to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding L-glutamine to a final concentration of 20 mM.

-

Simultaneously, add the coupled enzyme system components (GDH and NAD+).

-

Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH, using a plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This protocol is a general method for assessing the effect of this compound on the proliferation of triple-negative breast cancer cell lines such as MDA-MB-231 and HS578T.

-

Materials:

-

MDA-MB-231 or HS578T cells.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with bevacizumab in a mouse xenograft model of triple-negative breast cancer.

-

Materials:

-

Female immunodeficient mice (e.g., NOD/SCID).

-

MDA-MB-231 cells.

-

Matrigel.

-

This compound formulated for intraperitoneal (i.p.) injection.

-

Bevacizumab.

-

Vehicle control solution.

-

-

Procedure:

-

Subcutaneously implant MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

-

Vehicle control

-

This compound alone (e.g., 1 mg/kg, i.p., daily)

-

Bevacizumab alone (e.g., 2.5 mg/kg, i.p., twice weekly)

-

This compound + Bevacizumab

-

-

Administer the treatments for a specified period (e.g., 28 days).

-

Measure tumor volume and body weight twice a week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel GAC inhibitor like this compound.

Conclusion

This compound is a valuable research tool for studying the role of glutamine metabolism in cancer and holds potential as a therapeutic lead compound. Its high potency and selectivity for GAC, coupled with its demonstrated in vitro and in vivo activity, make it a compelling candidate for further investigation in the development of novel anti-cancer therapies targeting metabolic vulnerabilities. The detailed protocols and data presented in this guide are intended to facilitate further research and development efforts in this area.

References

- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 5. The activation loop and substrate-binding cleft of glutaminase C are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial localization and structure-based phosphate activation mechanism of Glutaminase C with implications for cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

UPGL00004: A Potent Allosteric Inhibitor of Glutaminase C (GAC)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of UPGL00004, a potent and selective small molecule inhibitor of Glutaminase C (GAC). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound in the context of cancer metabolism.

Introduction

This compound is a small molecule that acts as a potent, allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2] GAC is a splice variant of the GLS gene and plays a critical role in converting glutamine to glutamate.[3] This process is a crucial anaplerotic pathway for the citric acid cycle in many cancer cells, which exhibit an addiction to glutamine for their survival and proliferation.[2][3] this compound has demonstrated significant potential in preclinical studies, particularly in models of triple-negative breast cancer, by effectively inhibiting tumor growth.[2][3][4] This guide details the physicochemical properties, mechanism of action, experimental data, and relevant protocols associated with this compound.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 534.66 g/mol | [1][4][5][6] |

| Chemical Formula | C25H26N8O2S2 | [1][4][5] |

| CAS Number | 1890169-95-5 | [1][4][5] |

| Appearance | Off-white to gray solid | [1] |

| Purity | >97% | [6] |

| Solubility | DMSO: up to 125 mg/mL | [1][4][6] |

| Water: Insoluble | [4] | |

| Ethanol: Insoluble | [4] | |

| IUPAC Name | 2-Phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide | [5] |

Mechanism of Action

This compound functions as an allosteric inhibitor of GAC.[2][5] It binds to a site distinct from the active site, inducing a conformational change that locks the GAC tetramer into an inactive state.[7] This prevents the catalytic conversion of glutamine to glutamate, thereby disrupting a critical metabolic pathway for cancer cells. The inhibition of GAC by this compound leads to a reduction in glutamine-derived anaplerosis, which in turn decreases the flux through the TCA cycle and inhibits the proliferation of glutamine-dependent tumor cells.[5] this compound occupies the same binding site as other well-known GAC inhibitors like CB-839 and BPTES.[2][3]

Figure 1: Glutamine metabolism pathway and the inhibitory effect of this compound on GAC.

Experimental Data

In Vitro Activity

This compound has been shown to be a potent inhibitor of GAC and exhibits strong anti-proliferative effects in various cancer cell lines.

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (GAC inhibition) | 29 nM | Recombinant GAC | [1][2][6] |

| Kd (Binding affinity) | 27 nM | Recombinant GAC | [1][6][8] |

| IC50 (Cell proliferation) | 70 nM | MDA-MB-231 (Triple-Negative Breast Cancer) | [1][2] |

| 129 nM | HS578T (Triple-Negative Breast Cancer) | [1][2] | |

| 262 nM | TSE (Triple-Negative Breast Cancer) | [1][2] |

In Vivo Efficacy

In a patient-derived xenograft (PDX) model of triple-negative breast cancer, this compound demonstrated significant tumor growth suppression, particularly when combined with the anti-angiogenic agent bevacizumab.[3][4]

| Animal Model | Treatment | Dosage | Outcome | Reference |

| NOD/SCID mice with triple-negative breast cancer PDX | This compound | 1 mg/kg (i.p.) | Potent tumor growth suppression | [4][8] |

| This compound + Bevacizumab | 1 mg/kg + 2.5 mg/kg (i.p.) | Complete prevention of detectable tumor size increase | [1][2][8] |

Experimental Protocols

Recombinant GAC Inhibition Assay

This protocol is a representative method for determining the IC50 of this compound against recombinant GAC.

-

Protein Expression and Purification : Express recombinant human GAC in E. coli and purify using standard chromatography techniques.[3]

-

Assay Conditions : The enzymatic activity of GAC is stimulated by inorganic phosphate.[3]

-

Procedure : a. Incubate 50 nM of recombinant GAC with varying concentrations of this compound. b. Initiate the enzymatic reaction by adding the substrate, glutamine. c. Measure the production of glutamate over time using a coupled assay system or direct detection method. d. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][8]

Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Culture : Maintain triple-negative breast cancer cell lines (e.g., MDA-MB-231) in complete media (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO2 atmosphere.[4]

-

Procedure : a. Seed cells into 12-well plates at a density of 1 x 10^4 cells per well.[4] b. After allowing the cells to adhere, treat them with a range of this compound concentrations. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as MTT, resazurin, or cell counting. e. Calculate the IC50 value by plotting cell viability against the drug concentration.

In Vivo Xenograft Study Workflow

The following diagram illustrates a typical workflow for an in vivo study to evaluate the efficacy of this compound.

Figure 2: A representative workflow for an in vivo patient-derived xenograft (PDX) study.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of GAC with demonstrated anti-cancer activity in both in vitro and in vivo models of triple-negative breast cancer. Its well-characterized mechanism of action and significant preclinical efficacy, especially in combination therapies, make it a valuable tool for research into cancer metabolism and a promising lead compound for the development of novel anti-cancer therapeutics. Further investigation into its pharmacokinetic properties and broader anti-tumor spectrum is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | Glutaminase | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

UPGL0004 (Upadacitinib): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Selective JAK1 Inhibitor

UPGL0004, chemically known as Upadacitinib, is an orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor. It has garnered significant attention within the scientific and medical communities for its therapeutic efficacy in a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of Upadacitinib's chemical structure, mechanism of action, relevant signaling pathways, and key experimental data for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Upadacitinib is a small molecule with the chemical formula C₁₇H₁₉F₃N₆O and a molecular weight of 380.37 g/mol .[1][2] Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which is crucial for its interaction with the ATP-binding site of Janus kinases.

IUPAC Name: (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide[3]

Mechanism of Action

Upadacitinib functions as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic site of JAK1.[4] By binding to the kinase domain, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] This blockade of STAT signaling effectively downregulates the transcription of pro-inflammatory cytokine genes, which are key drivers in many autoimmune disorders.[4][5][6]

The selectivity of Upadacitinib for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2) is a key characteristic, which is thought to contribute to its favorable benefit-risk profile by minimizing off-target effects.[3][4][7]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Upadacitinib's primary mechanism is the disruption of this pathway at the level of JAK1.

References

- 1. researchgate.net [researchgate.net]

- 2. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Upadacitinib - Wikipedia [en.wikipedia.org]

- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]

Allosteric Inhibition of Glutaminase C (GAC) by UPGL00004: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UPGL00004, a potent and selective allosteric inhibitor of Glutaminase C (GAC). GAC, a key enzyme in cancer cell metabolism, is a critical therapeutic target, and this compound serves as a valuable tool for both basic research and drug development. This document outlines the quantitative biochemical and cellular activity of this compound, details the experimental protocols for its characterization, and visualizes its mechanism of action and the relevant biological pathways.

Quantitative Data Summary

This compound demonstrates potent and selective inhibition of GAC and exhibits significant anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound against Glutaminase C (GAC)

| Parameter | Value | Reference |

| IC50 | 29 nM | [1][2][3][4][5][6] |

| Kd | 27 nM | [1][4][5][6] |

Table 2: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | IC50 | Reference |

| MDA-MB-231 | 70 nM | [1][3] |

| HS578T | 129 nM | [1][3] |

| TSE | 262 nM | [1][3] |

Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor of GAC.[7] GAC is active as a tetramer, formed by the association of two inactive dimers.[3] this compound binds to a site at the interface between two dimers of the GAC tetramer.[8] This binding event stabilizes an inactive conformation of the enzyme, preventing the catalytic tetramerization and thereby inhibiting its function.[7] X-ray crystallography studies have confirmed that this compound occupies the same allosteric binding site as other well-characterized GAC inhibitors like BPTES and CB-839.[9][10]

Mechanism of this compound allosteric inhibition of GAC.

Signaling Pathway Involvement

GAC plays a pivotal role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate.[11] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with a crucial source of carbon for energy production and the synthesis of biomass.[11][12] By inhibiting GAC, this compound disrupts this metabolic pathway, leading to decreased proliferation of glutamine-dependent cancer cells.[7] This is particularly relevant in cancers that exhibit "glutamine addiction".[13] The activity of GAC is regulated by various signaling pathways, including those involving c-Myc and mTOR.[14][15][16]

This compound inhibits the GAC-mediated conversion of glutamine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of GAC by this compound.

Recombinant GAC Enzymatic Activity Assay

This assay measures the enzymatic activity of GAC by monitoring the production of glutamate.

Materials:

-

Recombinant human GAC

-

L-glutamine

-

Tris buffer

-

Inorganic phosphate (Pi)

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

This compound (or other inhibitors)

-

96-well plate

-

Plate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing Tris buffer, Pi, NAD+, and GDH in a 96-well plate.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Add a solution of recombinant GAC to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-glutamine to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH by GDH in a coupled reaction.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Quenching Binding Assay

This assay directly measures the binding of this compound to GAC by monitoring the quenching of intrinsic tryptophan fluorescence. A GAC mutant with a tryptophan residue introduced near the allosteric binding site (e.g., GAC(F327W)) is often used to enhance the signal.[10]

Materials:

-

Purified recombinant GAC (wild-type or F327W mutant)

-

This compound

-

Buffer (e.g., HEPES or Tris)

-

Fluorometer

Protocol:

-

Prepare a solution of purified GAC in the appropriate buffer.

-

Place the GAC solution in a quartz cuvette and measure the baseline intrinsic tryptophan fluorescence (excitation ~295 nm, emission ~340 nm).

-

Add increasing concentrations of this compound to the cuvette, mixing thoroughly after each addition.

-

After each addition, allow the system to equilibrate and then measure the fluorescence intensity.

-

Correct the fluorescence data for dilution and any inner filter effects.

-

Plot the change in fluorescence intensity against the concentration of this compound.

-

Determine the dissociation constant (Kd) by fitting the binding isotherm to an appropriate binding model (e.g., a one-site binding model).

Triple-Negative Breast Cancer (TNBC) Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of TNBC cells.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, HS578T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Protocol:

-

Seed the TNBC cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound, often in combination with other agents like bevacizumab, in a mouse xenograft model of TNBC.[9]

General workflow for an in vivo xenograft study.

Protocol:

-

Cell Culture and Implantation: Culture TNBC cells (e.g., MDA-MB-231) under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture). Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, bevacizumab alone, and the combination of this compound and bevacizumab).

-

Treatment Administration: Administer the treatments according to a predefined schedule. For example, this compound might be administered orally daily, while bevacizumab is given via intraperitoneal injection twice a week.

-

Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry (to assess proliferation and apoptosis markers) or Western blotting.

Conclusion

This compound is a potent and selective allosteric inhibitor of GAC with demonstrated anti-cancer activity, particularly in triple-negative breast cancer models. Its well-defined mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers investigating glutamine metabolism in cancer and for professionals in the early stages of drug development. The data and methodologies presented in this guide provide a solid foundation for further exploration of GAC inhibition as a therapeutic strategy.

References

- 1. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human Glutaminase C in Complex with Allosteric Inhibitors [bio-protocol.org]

- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]

- 4. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Proliferation, migration and invasion of triple negative breast cancer cells are suppressed by berbamine via the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic characterization of breast cancer xenografts identifies early and late bevacizumab-induced responses and predicts effective drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteomic characterization of breast cancer xenografts identifies early and late bevacizumab-induced responses and predicts effective drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Glutaminase C in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh microenvironments. Among the key metabolic adaptations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction." At the heart of this addiction lies the enzyme glutaminase (GLS), which catalyzes the first and rate-limiting step of glutaminolysis: the hydrolysis of glutamine to glutamate. The kidney-type glutaminase (GLS1) is predominantly expressed in cancer, with its splice variant, glutaminase C (GAC), emerging as a critical player. GAC exhibits higher enzymatic activity and is frequently overexpressed in a variety of tumors compared to its counterpart, KGA, making it a prime therapeutic target.[1][2] This technical guide provides an in-depth exploration of the role of GAC in cancer metabolism, detailing its regulation, function, and the methodologies used to study this pivotal enzyme.

The Enzymatic Function and Significance of GAC in Cancer

Glutaminase C is a mitochondrial enzyme that converts glutamine to glutamate, which subsequently serves several critical functions for cancer cells:

-

Anaplerosis: Glutamate is converted to α-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle. This replenishment of the TCA cycle, known as anaplerosis, is vital for the production of ATP and biosynthetic precursors.

-

Biosynthesis: The carbon and nitrogen from glutamine, via glutamate, are incorporated into the synthesis of non-essential amino acids, nucleotides, and fatty acids, all of which are essential for building new biomass.

-

Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By maintaining a robust GSH pool, cancer cells can counteract the high levels of reactive oxygen species (ROS) generated by their aberrant metabolism and resist oxidative stress.

The GAC isoform is particularly significant in cancer due to its enhanced catalytic activity.[1] This heightened efficiency in converting glutamine to glutamate provides a distinct advantage to tumor cells, fueling their aggressive proliferation and survival.

Regulation of Glutaminase C Expression and Activity

The expression and activity of GAC are tightly regulated by a network of oncogenic signaling pathways, ensuring that glutaminolysis is coupled to the proliferative state of the cancer cell.

-

c-Myc: The oncogenic transcription factor c-Myc is a master regulator of glutamine metabolism. c-Myc directly upregulates the expression of GLS1 and can also influence the alternative splicing of GLS1 pre-mRNA to favor the production of the more active GAC isoform.[3][4][5] This coordinated regulation ensures a high flux through the glutaminolysis pathway in c-Myc-driven cancers.

-

Rho GTPases and NF-κB: The Rho family of small GTPases and the transcription factor NF-κB are also implicated in the regulation of GAC. Activated Rho GTPases can signal through various downstream effectors to activate NF-κB, which in turn can promote the expression of GAC.[6][7][8] This signaling axis links cytoskeletal dynamics and inflammatory responses to metabolic reprogramming.

Data Presentation: Quantitative Insights into GAC in Cancer

Table 1: GAC Expression in Cancer

| Cancer Type | GAC Expression Status | Finding | Citation |

| Glioblastoma | Upregulated | Significantly higher GAC expression in glioblastomas (WHO grade IV) compared to low-grade gliomas (WHO grade II). | [9] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Predominantly Expressed | The GAC isoform is the predominant GLS1 variant expressed across HNSCC cell lines. | [3][4] |

| Breast Cancer | Correlates with Malignancy | Protein levels of GAC increase in tumor tissues compared to normal counterparts and correlate with the degree of malignancy and tumor grade. | [10] |

| Non-Small Cell Lung Cancer (NSCLC) | Increased GAC/KGA Ratio | The ratio of GAC to KGA is increased in primary lung tumors. | [11][12] |

| Prostate Cancer | Associated with Therapy Resistance | GAC expression is associated with castration resistance after androgen-targeted therapy. | [5] |

Table 2: Enzyme Kinetics of Glutaminase C

| Parameter | Value | Conditions | Citation |

| Km (for glutamine) | Similar to KGA | Michaelis-Menten kinetics | [13] |

| kcat | Higher than KGA | Not specified | [1] |

| Catalytic Efficiency (kcat/Km) | Higher than KGA | Not specified | [1] |

Note: Specific Km and kcat values for GAC are often presented in comparison to KGA, with GAC consistently showing higher catalytic efficiency. Precise numerical values can vary depending on the experimental conditions.

Table 3: Inhibitor Potency Against Glutaminase C

| Inhibitor | IC50 Value | Cell Line / Condition | Citation |

| CB-839 (Telaglenastat) | 24 nM | Recombinant human GAC | [14] |

| 20-55 nM | Triple-Negative Breast Cancer (TNBC) cell lines | [15] | |

| 23 nM | Endogenous glutaminase (mouse kidney) | [14] | |

| 28 nM | Endogenous glutaminase (mouse brain) | [14] | |

| 500 nM | PC3 (Prostate Cancer) | [16] | |

| BPTES | 0.16 µM | Glutaminase GLS1 (KGA) | [17][18] |

| 371 nM | GAC | [19] | |

| 2.61 µM | MDA-MB-231 (Breast Cancer) | [17] | |

| 10.2 µM | Aspc-1 (Pancreatic Cancer) | [17] |

Experimental Protocols

Spectrophotometric Glutaminase Activity Assay

This protocol provides a method to determine the enzymatic activity of glutaminase by measuring the production of glutamate.

Principle:

Glutaminase catalyzes the conversion of glutamine to glutamate. The glutamate produced is then oxidatively deaminated by glutamate dehydrogenase (GDH) in the presence of NAD+, which is reduced to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the glutaminase activity.

Materials:

-

Cell or tissue lysates

-

Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100

-

Substrate Solution: 10 mM L-glutamine in Assay Buffer

-

Enzyme Solution: Glutamate Dehydrogenase (GDH), 6 units/mL in Assay Buffer

-

Cofactor Solution: 2 mM NADP+ in Assay Buffer

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the Assay Buffer, Substrate Solution, Enzyme Solution, and Cofactor Solution.

-

Initiate Reaction: Add a known amount of cell or tissue lysate (e.g., 10-50 µg of protein) to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 15-30 minutes.

-

Calculation of Activity: Determine the rate of NADH production (ΔA340/min) from the linear portion of the kinetic curve. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the glutaminase activity, typically expressed as nmol/min/mg protein.

13C Metabolic Flux Analysis

This protocol outlines the general workflow for tracing the metabolism of glutamine in cancer cells using stable isotope-labeled glutamine.

Principle:

Cells are cultured in a medium containing [U-¹³C₅]-glutamine. The ¹³C-labeled glutamine is metabolized by the cells, and the ¹³C atoms are incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopologue distribution (MID) of these metabolites, which reveals the relative contribution of glutamine to various metabolic pathways.

Materials:

-

Cancer cell line of interest

-

Cell culture medium lacking glutamine

-

[U-¹³C₅]-L-glutamine

-

Standard cell culture reagents and equipment

-

Methanol, water, and chloroform (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of [U-¹³C₅]-glutamine. Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the stable isotope into intracellular metabolites.

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.

-

Collect the cell suspension and centrifuge at high speed to pellet the protein and cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/GC-MS Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopologue distributions of key metabolites in the glutaminolysis pathway and TCA cycle (e.g., glutamate, α-ketoglutarate, malate, citrate).

-

Data Analysis: Use specialized software to correct for natural isotope abundance and calculate the fractional contribution of glutamine to the carbon pools of the measured metabolites. This data can then be used to model metabolic fluxes through the relevant pathways.[20][21][22][23]

Western Blot for GAC Quantification

This protocol describes the detection and quantification of GAC protein levels in cell or tissue lysates.

Principle:

Proteins from a sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific to GAC. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate results in the emission of light, which can be captured on film or with a digital imager. The intensity of the band corresponds to the amount of GAC protein.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and running buffer

-

Protein transfer system (e.g., wet or semi-dry transfer) and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for GAC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., X-ray film or digital imager)

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer. Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against GAC (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

-

Quantification: Use densitometry software to quantify the band intensities. Normalize the GAC signal to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.[24][25][26]

Mandatory Visualizations

Signaling Pathways Regulating GAC

References

- 1. Study reveals how production of enzyme with key role in cancer is regulated [agencia.fapesp.br]

- 2. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pnas.org [pnas.org]

- 6. Multiple signalling pathways lead to the activation of the nuclear factor kappaB by the Rho family of GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rho protein GTPases and their interactions with NFκB: crossroads of inflammation and matrix biology [ouci.dntb.gov.ua]

- 8. RhoA GTPase activation by TLR2 and TLR3 ligands: connecting via Src to NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CBM-17: INCREASING EXPRESSION OF GLUTAMINASE C (GAC) mRNA IN MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of glutamine dependency in non-small cell lung cancer: GLS1 splice variant GAC is essential for cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleck.co.jp [selleck.co.jp]

- 18. medchemexpress.com [medchemexpress.com]

- 19. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 21. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. Western Blot Protocol | Proteintech Group [ptglab.com]

- 26. addgene.org [addgene.org]

UPGL0004: A Potent Allosteric Inhibitor of Glutaminase C for Metabolic Regulation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UPGL0004 is a highly potent and selective allosteric inhibitor of the mitochondrial enzyme Glutaminase C (GAC), a key player in cancer cell metabolism.[1][2] Many cancer cells exhibit a strong dependence on glutamine for energy production and the synthesis of essential macromolecules, a phenomenon often termed "glutamine addiction."[2][3] GAC catalyzes the conversion of glutamine to glutamate, the initial and rate-limiting step in glutaminolysis. This process provides cancer cells with a crucial source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and support cell growth and proliferation.[2][3] UPGL0004, by targeting GAC, offers a powerful tool to probe the intricacies of cancer metabolism and presents a promising therapeutic strategy for glutamine-dependent tumors. This guide provides a comprehensive overview of UPGL0004, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in metabolic research.

Mechanism of Action

UPGL0004 functions as an allosteric inhibitor of GAC.[1][2] Unlike orthosteric inhibitors that compete with the substrate (glutamine) at the active site, UPGL0004 binds to a distinct allosteric pocket on the GAC enzyme.[2] This binding event stabilizes GAC in an inactive conformational state, preventing the enzyme from forming its catalytically active tetrameric structure.[2] By locking GAC in an inactive conformation, UPGL00004 effectively blocks the conversion of glutamine to glutamate, thereby inhibiting glutaminolysis and reducing the downstream flux of glutamine-derived metabolites into the TCA cycle.[2] X-ray crystallography studies have confirmed that this compound occupies the same allosteric binding site as other well-characterized GAC inhibitors like BPTES and CB-839.[2]

Signaling Pathway and Mechanism of Inhibition

Caption: Mechanism of UPGL0004 action on Glutaminase C (GAC).

Quantitative Data

The following tables summarize the key quantitative data for UPGL0004, providing a comparative overview of its potency and cellular effects.

Table 1: In Vitro Potency of UPGL0004

| Parameter | Value | Description |

| IC50 | 29 nM | The half-maximal inhibitory concentration against recombinant human GAC in a cell-free assay.[1][4] |

| Kd | 27 nM | The equilibrium dissociation constant, indicating the binding affinity of UPGL0004 to GAC.[1] |

Table 2: In Vitro Anti-proliferative Activity of UPGL0004 in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | IC50 | Description |

| MDA-MB-231 | 70 nM | A highly aggressive and invasive TNBC cell line.[4] |

| HS578T | 129 nM | A TNBC cell line derived from a carcinosarcoma.[4] |

| TSE | 262 nM | A TNBC cell line.[4] |

Table 3: In Vivo Efficacy of UPGL0004

| Animal Model | Treatment | Outcome |

| Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX) Model | UPGL0004 (1 mg/kg, i.p.) + Bevacizumab (2.5 mg/kg, i.p.) | Complete prevention of any detectable increase in tumor size.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving UPGL0004, based on published research.

Glutaminase C (GAC) Activity Assay

This protocol describes a cell-free assay to determine the inhibitory potency of UPGL0004 on recombinant human GAC.

-

Reagents and Materials:

-

Recombinant human GAC

-

L-glutamine

-

Tris-HCl buffer (pH 8.5)

-

Phosphate buffer

-

NADH

-

Glutamate dehydrogenase (GDH)

-

UPGL0004 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, phosphate buffer, NADH, and GDH in each well of a 96-well plate.

-

Add varying concentrations of UPGL0004 (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding L-glutamine to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+, a reaction coupled to the conversion of glutamate to α-ketoglutarate by GDH.

-

Record the rate of reaction for each concentration of UPGL0004.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTS Assay)

This protocol outlines the measurement of the anti-proliferative effects of UPGL0004 on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HS578T, TSE)

-

Complete cell culture medium

-

UPGL0004 stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 490 nm

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of UPGL0004 (or DMSO as a vehicle control) in fresh culture medium.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Patient-Derived Xenograft (PDX) In Vivo Study

This protocol provides a general framework for evaluating the in vivo efficacy of UPGL0004 in a PDX model.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., NOD-scid gamma mice)

-

Patient-derived triple-negative breast cancer tumor fragments

-

UPGL0004 formulation for intraperitoneal (i.p.) injection

-

Bevacizumab formulation for i.p. injection

-

Calipers for tumor measurement

-

-

Procedure:

-

Surgically implant patient-derived tumor fragments subcutaneously into the flanks of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment groups (e.g., vehicle control, UPGL0004 alone, Bevacizumab alone, UPGL0004 + Bevacizumab).

-

Administer the treatments via intraperitoneal injection according to the specified dosing schedule (e.g., UPGL0004 at 1 mg/kg, Bevacizumab at 2.5 mg/kg).

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Experimental and Logical Workflows

References

- 1. pnas.org [pnas.org]

- 2. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

UPGL00004: A Technical Guide to a Novel Allosteric Inhibitor of Glutaminase C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Many cancer cells exhibit a metabolic shift known as the "Warburg effect," characterized by increased glycolysis and a reliance on glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle. This "glutamine addiction" is primarily facilitated by the mitochondrial enzyme Glutaminase C (GAC), making it a compelling target for anticancer therapies.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of UPGL00004, a potent and selective allosteric inhibitor of GAC. Developed by researchers at Cornell University and the University of Pittsburgh, this compound represents a promising preclinical candidate for targeting metabolic vulnerabilities in cancer.[1]

Discovery and Optimization

The discovery of this compound stemmed from a high-throughput screening (HTS) campaign designed to identify novel scaffolds for GAC inhibition. This effort moved beyond the prototypical, flexible BPTES (Bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide) class of inhibitors.

The process began with the development of a robust, 384-well format fluorescence-based assay.[3][4] This coupled enzyme assay uses glutamate dehydrogenase and diaphorase to link GAC activity to the production of a fluorescent signal, enabling the rapid screening of large compound libraries.[3][4] A screen of a ~30,000-compound library identified several initial hits.[4] Subsequent structure-activity relationship (SAR) studies on the most promising hits led to the rational design and synthesis of the UPGL series of inhibitors.[3] This series was developed with the goal of replacing the flexible linker in earlier inhibitors like BPTES and CB-839 with a rigid heterocyclic core, aiming to improve physicochemical properties and potency by reducing the entropic penalty upon binding.[2] this compound (designated 7c in original publications) emerged from this optimization process as a lead candidate with superior potency and metabolic stability compared to early leads.[5]

Mechanism of Action

The Role of GAC in Glutaminolysis

GAC is the gatekeeper enzyme in the glutaminolysis pathway, catalyzing the hydrolysis of glutamine to glutamate.[6] Glutamate is then converted by glutamate dehydrogenase or other transaminases into α-ketoglutarate, a key intermediate that enters the TCA cycle to support cellular bioenergetics and biosynthesis.[7][8] By inhibiting GAC, this compound effectively cuts off this critical metabolic lifeline for cancer cells.

Allosteric Inhibition and Structural Insights

This compound is a potent, non-competitive allosteric inhibitor of GAC.[9][10] X-ray crystallography studies have confirmed that this compound binds to the same allosteric pocket at the interface of the GAC tetramer as BPTES and the clinical candidate CB-839.[5][9] This binding site is distinct from the active site and involves residues from the enzyme's "activation loop."[5]

Structural analysis, including studies using serial room temperature crystallography, revealed key differences that explain the superior potency of this compound compared to BPTES.[2][7] this compound adopts a rigid, "cup-shaped" conformation upon binding, which allows for optimal hydrogen bonding and hydrophobic interactions within the binding pocket.[7] In contrast, the less potent BPTES can adopt a more flexible, extended conformation, leading to weaker interactions.[2][7] By binding to this allosteric site, this compound stabilizes the GAC tetramer in an inactive conformation, preventing catalysis.[10][11]

Preclinical Data

This compound has demonstrated potent activity in biochemical, cellular, and in vivo preclinical models.

In Vitro Potency and Binding Affinity

This compound potently inhibits recombinant GAC activity and shows strong binding affinity, comparable to or exceeding other well-characterized inhibitors.

| Parameter | Value | Comparison Compound | Comparison Value | Reference |

| GAC Enzymatic Inhibition (IC₅₀) | 29 nM | BPTES | >300 nM | [5][9] |

| CB-839 | ~30 nM | [5] | ||

| Direct Binding to GAC (Kd) | 27 nM | CB-839 | Similar Affinity | [5] |

Table 1: Biochemical potency and binding affinity of this compound against Glutaminase C (GAC).

Cellular Activity

This compound effectively inhibits the proliferation of glutamine-dependent cancer cell lines, particularly triple-negative breast cancer (TNBC) models.[5]

| Cell Line | Cancer Type | IC₅₀ (Proliferation) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 70 nM | [6] |

| HS578T | Triple-Negative Breast Cancer | 129 nM | [6] |

Table 2: In vitro anti-proliferative activity of this compound in cancer cell lines.

In Vivo Efficacy

The antitumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model of TNBC. While modest as a single agent, this compound showed dramatic synergy when combined with the anti-VEGF antibody bevacizumab.[5]

| Treatment Group | Dosing | Outcome | Reference |

| Vehicle Control (DMSO) | - | Progressive Tumor Growth | [12] |

| This compound | 1 mg/kg, i.p., every other day | Modest tumor growth inhibition | [12] |

| Bevacizumab | - | Moderate tumor growth inhibition | [12] |

| This compound + Bevacizumab | 1 mg/kg, i.p., every other day | Complete prevention of tumor growth | [5][12] |

Table 3: In vivo efficacy of this compound in a triple-negative breast cancer PDX model.

Key Experimental Protocols

High-Throughput Fluorescence-Based GAC Activity Assay

This assay was foundational for the discovery of the this compound scaffold.[4]

-

Principle: A three-enzyme coupled reaction. GAC converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, reducing NAD+ to NADH. Finally, diaphorase uses NADH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.[3][4]

-

Protocol:

-

Reactions are performed in 384-well plates.

-

Recombinant human GAC (e.g., 50 nM) is incubated with test compounds (e.g., at 20 µM for primary screen) in assay buffer.[5]

-

The reaction is initiated by adding a substrate mixture containing glutamine, NAD+, resazurin, GDH, and diaphorase.

-

Plates are incubated, and fluorescence (Ex/Em ~560/590 nm) is measured.

-

Inhibition is calculated relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Cell Proliferation Assay

-

Principle: Measures the effect of the inhibitor on the growth of cancer cells over several days.

-

Protocol:

-

Cells (e.g., MDA-MB-231) are seeded in multi-well plates (e.g., 1 x 10⁴ cells/well in a 12-well plate) and allowed to attach overnight.

-

Cells are treated with a dose range of this compound or vehicle control (DMSO).

-

Treatment is continued for 6 days, with media and compound refreshed every 48 hours.

-

At the end of the treatment period, cells are harvested (e.g., with trypsin) and counted using a hemocytometer or automated cell counter.

-

IC₅₀ values are calculated from the dose-response curve.

-

Direct Inhibitor Binding Assay (Tryptophan Fluorescence Quenching)

-

Principle: Provides a direct measure of compound binding to the enzyme. A tryptophan residue (either native or engineered, e.g., F327W) near the allosteric binding site will experience a change in its fluorescent properties upon inhibitor binding.[9]

-

Protocol:

-

A solution of purified GAC mutant (e.g., 100 nM GAC-F327W) is placed in a fluorometer.

-

Tryptophan fluorescence is excited (~285-295 nm) and emission is monitored (~340 nm).[2]

-

Increasing concentrations of the inhibitor (e.g., this compound, CB-839, BPTES) are titrated into the protein solution.[9]

-

The quenching of the fluorescence signal is recorded as a function of inhibitor concentration.

-

Binding constants (Kd) are determined by fitting the resulting binding isotherm.

-

Discovery and Development Workflow

The logical progression from initial concept to preclinical candidate is outlined below.

Conclusion and Future Directions

This compound is a potent, selective, and structurally novel allosteric inhibitor of Glutaminase C. It was discovered through a systematic HTS campaign and refined via rational drug design to possess superior potency and drug-like properties compared to earlier tool compounds. It effectively inhibits cancer cell proliferation in vitro and demonstrates significant synergistic anti-tumor efficacy in vivo when combined with anti-angiogenic therapy. The detailed biochemical, structural, and preclinical data presented herein establish this compound as a valuable chemical probe for studying cancer metabolism and a strong lead compound for the development of new therapeutics targeting glutamine addiction in cancer. Further development will likely focus on pharmacokinetic profiling, safety pharmacology, and evaluation in additional preclinical cancer models.

References

- 1. UPGL-00004 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for UPGL00004: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPGL00004 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2] GAC, a splice variant of kidney-type glutaminase (GLS1), catalyzes the conversion of glutamine to glutamate, a crucial step for the proliferation of many cancer cells that are dependent on glutamine.[1][3] this compound binds to an allosteric site on GAC, stabilizing the enzyme in an inactive conformation and preventing its catalytic activity.[1] This inhibitory action leads to a reduction in glutamine metabolism and has been shown to decrease the proliferation of various cancer cell lines, particularly those of triple-negative breast cancer.[3][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against recombinant GAC and various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of Glutaminase C (GAC) by this compound

| Parameter | Value | Reference |

| IC50 | 29 nM | [3][4][5] |

| Kd | 27 nM | [2][4] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 70 nM | [3][4][6] |

| HS578T | Triple-Negative Breast Cancer | 129 nM | [3][4][6] |

| TSE | Triple-Negative Breast Cancer | 262 nM | [3][4][6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing this compound's in vitro activity.

Experimental Protocols

Glutaminase C (GAC) Enzymatic Activity Assay (Ammonia Production)

This protocol is designed to determine the in vitro inhibitory effect of this compound on the enzymatic activity of recombinant GAC by measuring the production of ammonia.

Materials:

-

Recombinant human Glutaminase C (GAC)

-

This compound

-

L-Glutamine

-

Tris-HCl buffer (pH 8.6)

-

Ammonia Assay Kit (e.g., Sigma-Aldrich Cat. No. AA0100 or similar)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a solution of recombinant GAC (e.g., 50 nM) in assay buffer.

-

Prepare a solution of L-glutamine (e.g., 20 mM) in assay buffer.

-

-

Enzymatic Reaction:

-

To each well of a 96-well plate, add the GAC solution.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the L-glutamine solution to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Ammonia Detection:

-

Stop the enzymatic reaction according to the ammonia assay kit instructions.

-

Follow the manufacturer's protocol to measure the amount of ammonia produced in each well. This typically involves a coupled enzymatic reaction that results in a change in absorbance or fluorescence.

-

Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading (wells without enzyme or substrate).

-

Calculate the percentage of GAC inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (Crystal Violet Staining)

This protocol measures the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

Triple-negative breast cancer cell lines (e.g., MDA-MB-231, HS578T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

33% Acetic acid

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.